![molecular formula C13H18N2O3 B2571078 1-Methyl-4-[(4-nitrophenoxy)methyl]piperidine CAS No. 902454-25-5](/img/structure/B2571078.png)
1-Methyl-4-[(4-nitrophenoxy)methyl]piperidine
Descripción general
Descripción
1-Methyl-4-[(4-nitrophenoxy)methyl]piperidine, also known as MNPA, is a chemical compound that is widely used in scientific research. It is a potent and selective inhibitor of the dopamine transporter, which is a protein that is responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. MNPA has been shown to have a high affinity for the dopamine transporter, making it a valuable tool for studying the role of dopamine in the brain.
Aplicaciones Científicas De Investigación
Inhibition of Plasmodium Falciparum Aspartic Protease
Piperidine derivatives, including 1-methyl-4-[(4-nitrophenoxy)methyl]piperidine, have been shown to inhibit the Plasmodium falciparum aspartic protease, plasmepsin-II. This inhibition is notably enhanced by the attachment of a nitro group, as seen in compounds like 1-methyl-1-(4’-nitrophenacyl)-4-hydroxypiperidinium bromide, which demonstrates significant activity at concentrations as low as 1.0 µM. This finding is crucial for developing new antimalarial drugs (Saify et al., 2011).
Aminolysis of Thionocarbonates
The kinetics and mechanism of the aminolysis of thionocarbonates by secondary alicyclic amines, including piperidine derivatives, have been studied. These reactions are significant in organic synthesis and chemical reactions involving 4-nitrophenyl thionocarbonates (Castro et al., 1999).
Synthesis and Anti-Microbial Screening
Some piperidine derivatives, such as 1-(4'-nitrophenacyl)-N-methyl piperidinium bromide, have been synthesized and screened for antimicrobial activity. These compounds demonstrate significant potential against various bacterial and fungal cultures, highlighting their relevance in developing new antimicrobial agents (Saify & Vaid, 1998).
Controlled Radical Polymerization of Methacrylates
Piperidine derivatives have been evaluated as unimolecular initiators for the controlled radical polymerization of methacrylate monomers. This research is pertinent in the field of polymer chemistry, particularly for creating polymers with specific attributes and low dispersity (Ansong et al., 2009).
Synthesis of Novel Opiate Analgesics
In the search for opiate analgesics with improved pharmacological properties, novel 1'-methylxanthene-9-spiro-4'-piperidines, including those with piperidine derivatives, have been prepared. The introduction of specific groups into the piperidine ring has shown potential for producing potent mu-opiate agonists (Galt et al., 1989).
Propiedades
IUPAC Name |
1-methyl-4-[(4-nitrophenoxy)methyl]piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-14-8-6-11(7-9-14)10-18-13-4-2-12(3-5-13)15(16)17/h2-5,11H,6-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJLGMKNBQZZCMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)COC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-4-[(4-nitrophenoxy)methyl]piperidine | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


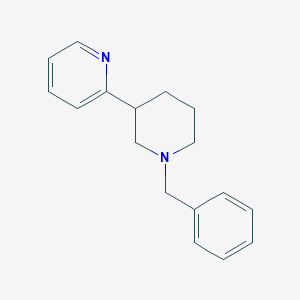


![N-(2-(5-acetylthiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2571003.png)
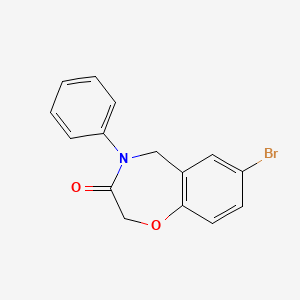
![(E)-1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-3-phenylprop-2-en-1-one](/img/structure/B2571008.png)
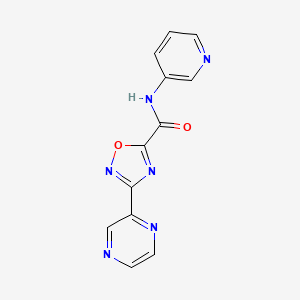
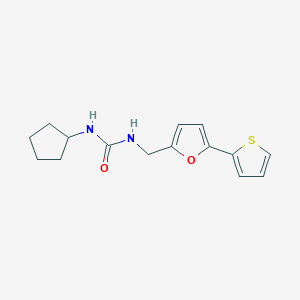
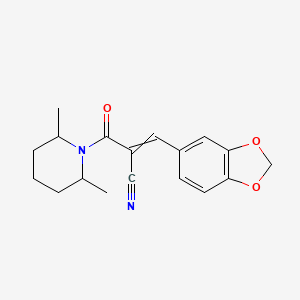
![2,6-dichloro-N-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl]benzamide](/img/structure/B2571013.png)
![2-[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-5-fluoropyrimidine](/img/structure/B2571014.png)
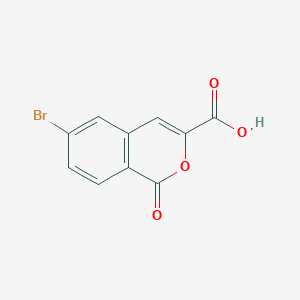
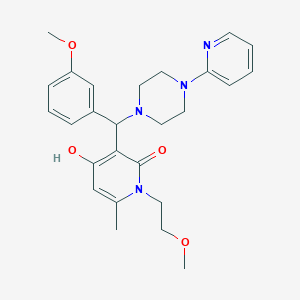
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2571017.png)